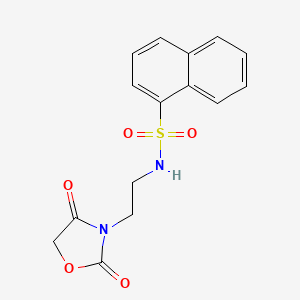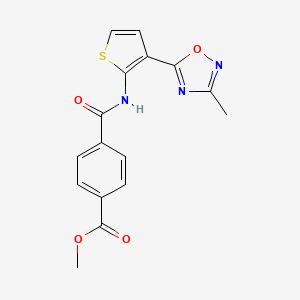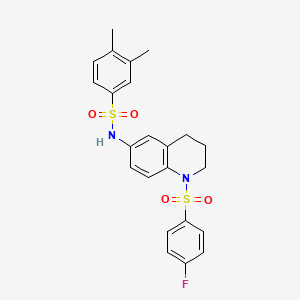
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescence Sensing and Imaging
Naphthalene-based sulfonamides have been explored for their potential in fluorescence sensing and intracellular imaging. A study demonstrated that a naphthalene-based sulfonamide Schiff base could act as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This probe exhibited a significant fluorescence enhancement in the presence of Al3+, making it suitable for intracellular detection of these ions. The sensor's bio-compatibility and non-mutagenicity due to the sulfonamide derivative make it unique among its predecessors, offering potential applications in bio-imaging and diagnostics (Mondal et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Research into sulfonamide derivatives has identified them as potent inhibitors of specific enzymes, suggesting their potential in developing anti-inflammatory and anti-diabetic drugs. A study on various sulfonamides derived from dagenan chloride found that some molecules exhibited good lipoxygenase inhibition activity and moderate α-glucosidase inhibition. These findings indicate the compounds' potential as therapeutic agents, warranting further in vivo studies to explore their effectiveness against inflammatory and diabetic conditions (Abbasi et al., 2015).
Antimicrobial and Antihyperglycemic Activity
The antimicrobial and antihyperglycemic properties of naphthalene sulfonamide derivatives have also been investigated. For instance, 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones have shown significant antihyperglycemic activity in diabetic mouse models, suggesting their utility in managing non-insulin-dependent diabetes mellitus (NIDDM). The study underscores the potential of naphthalene sulfonamide derivatives in developing new treatments for diabetes, highlighting the importance of further pharmacological and toxicological evaluations (Zask et al., 1990).
Environmental Applications
In environmental science, the adsorption properties of sulfonamide compounds, including naphthalene derivatives, have been assessed for the removal of contaminants from aquatic environments. A study examining the adsorption of sulfonamide antibiotics to multiwalled carbon nanotubes (MWNT) found strong adsorption attributed to π-π electron coupling, suggesting the potential of such materials in water purification technologies to remove antibiotic residues efficiently (Ji et al., 2009).
Mécanisme D'action
While the specific mechanism of action for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)naphthalene-1-sulfonamide was not found, sulfonamides, a related class of compounds, are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c18-14-10-22-15(19)17(14)9-8-16-23(20,21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQEBCWSYSNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)


![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)


![2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2680234.png)
![1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2680235.png)

![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680241.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2680243.png)
